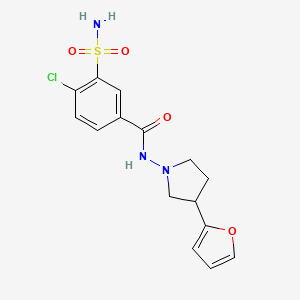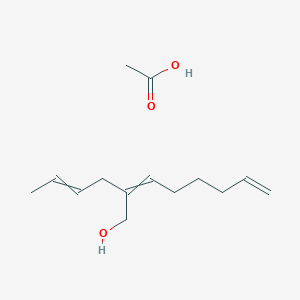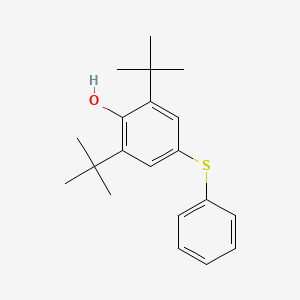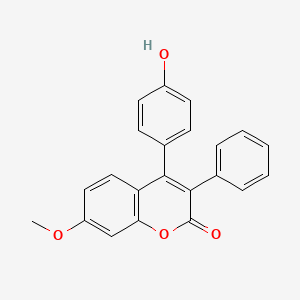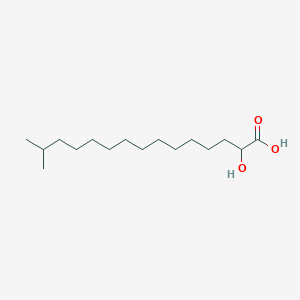
2-Hydroxy-14-methylpentadecanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Hydroxy-14-methylpentadecanoic acid is a methyl-branched fatty acid with the molecular formula C16H32O3. This compound is characterized by the presence of a hydroxyl group at the second carbon and a methyl group at the fourteenth carbon of the pentadecanoic acid chain. It is known for its role in chemical communication systems in certain species .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-14-methylpentadecanoic acid typically involves multiple steps, including substitution reactions, hydrolysis, acidification, and decarboxylation. One common method starts with isobutyronitrile and 1,4-dihalogenated butane as raw materials. These undergo a substitution reaction to form 2,2-dimethyl-6-halogenated hexanenitrile. This intermediate is then subjected to further substitution, hydrolysis, acidification, and decarboxylation to yield 8-oxo-2,2,14,14-tetramethylpentadecanedioic acid. Finally, reduction with a boron reducing agent followed by hydrolysis and acidification produces the target compound .
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process is designed to be cost-effective, environmentally friendly, and to produce high yields with minimal byproducts. The use of readily available raw materials and simple reaction conditions makes it suitable for green industrial production .
化学反应分析
Types of Reactions
2-Hydroxy-14-methylpentadecanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Produces alcohols or alkanes.
Substitution: Produces various substituted derivatives depending on the reagents used.
科学研究应用
2-Hydroxy-14-methylpentadecanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reference compound in analytical chemistry.
Biology: Studied for its role in chemical communication in certain species.
Medicine: Investigated for its potential as a biomarker for diseases such as rheumatoid arthritis.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
作用机制
The mechanism of action of 2-Hydroxy-14-methylpentadecanoic acid involves its interaction with specific molecular targets and pathways. As a fatty acid, it can be incorporated into cell membranes, affecting membrane fluidity and function. It may also act as a signaling molecule, influencing various biological processes through receptor-mediated pathways .
相似化合物的比较
2-Hydroxy-14-methylpentadecanoic acid can be compared with other similar compounds, such as:
14-Methylpentadecanoic acid: Lacks the hydroxyl group at the second carbon, making it less reactive in certain chemical reactions.
Pentadecanoic acid: A straight-chain fatty acid without the methyl branch, resulting in different physical and chemical properties.
2-Hydroxyhexadecanoic acid: Similar structure but with a longer carbon chain, affecting its solubility and reactivity.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various scientific and industrial applications.
属性
CAS 编号 |
29004-80-6 |
|---|---|
分子式 |
C16H32O3 |
分子量 |
272.42 g/mol |
IUPAC 名称 |
2-hydroxy-14-methylpentadecanoic acid |
InChI |
InChI=1S/C16H32O3/c1-14(2)12-10-8-6-4-3-5-7-9-11-13-15(17)16(18)19/h14-15,17H,3-13H2,1-2H3,(H,18,19) |
InChI 键 |
RZHOIKRKYSDMSL-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CCCCCCCCCCCC(C(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




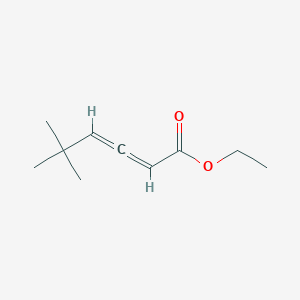
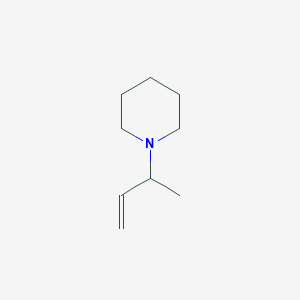
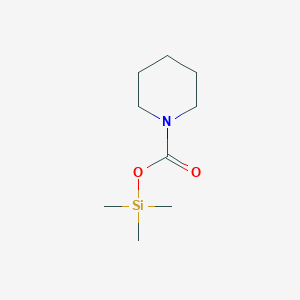
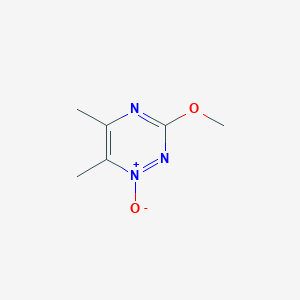
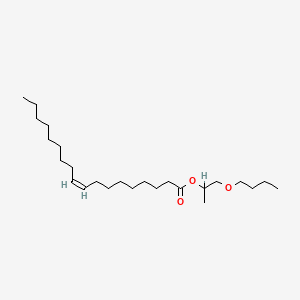
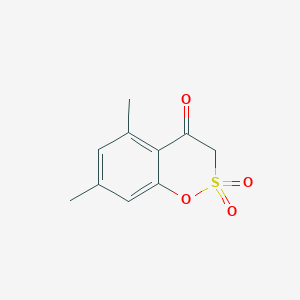
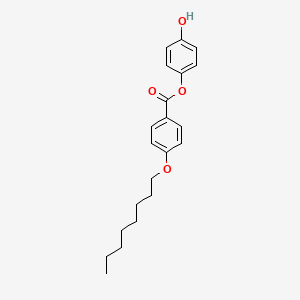
![Ethanol, 2,2'-[(3-methylphenyl)imino]bis-, dibenzoate (ester)](/img/structure/B14680123.png)
